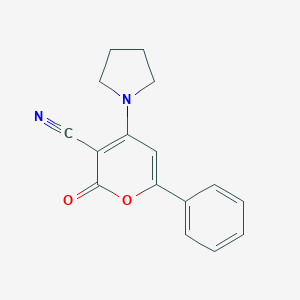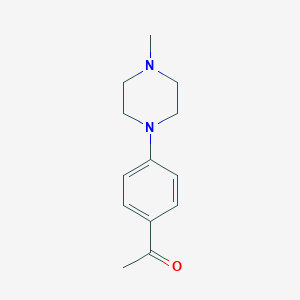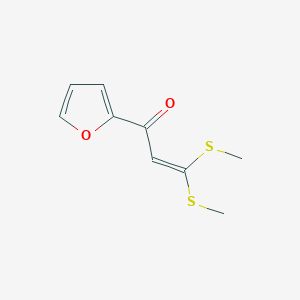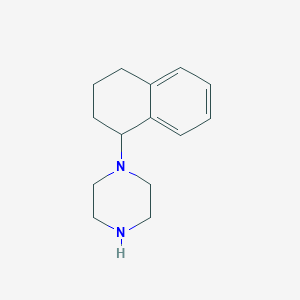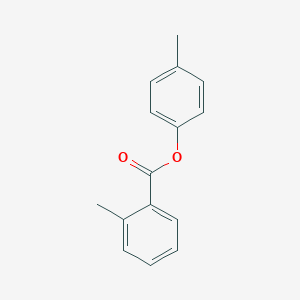
4-Methylphenyl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl 2-methylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. This compound is used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-Methylphenyl 2-methylbenzoate is not well understood. However, it is believed to act as an inhibitor of certain enzymes in the body. This inhibition can lead to a decrease in the activity of these enzymes, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methylphenyl 2-methylbenzoate are not well documented. However, it is believed to have anti-inflammatory and analgesic properties. It is also believed to have an impact on the immune system and may be useful in treating certain autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Methylphenyl 2-methylbenzoate in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one of the limitations of using this compound is that it may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-Methylphenyl 2-methylbenzoate. One potential area of research is the development of new drugs and pharmaceuticals based on this compound. Additionally, further investigation into the mechanism of action and physiological effects of this compound could lead to a better understanding of its potential therapeutic applications. Finally, research into the synthesis of new benzoic acid esters based on 4-Methylphenyl 2-methylbenzoate could lead to the development of new organic compounds with unique properties.
Métodos De Síntesis
The synthesis of 4-Methylphenyl 2-methylbenzoate can be achieved through the esterification of 4-methylphenol with 2-methylbenzoic acid in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of the desired compound along with water as a byproduct. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-Methylphenyl 2-methylbenzoate has several scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds. It is also used as a model compound for investigating the properties of other benzoic acid esters. Additionally, this compound is used in the development of new drugs and pharmaceuticals due to its unique properties.
Propiedades
Número CAS |
23597-25-3 |
|---|---|
Nombre del producto |
4-Methylphenyl 2-methylbenzoate |
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(4-methylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)17-15(16)14-6-4-3-5-12(14)2/h3-10H,1-2H3 |
Clave InChI |
MRTPLIKXWZGNKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
SMILES canónico |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
Otros números CAS |
23597-25-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



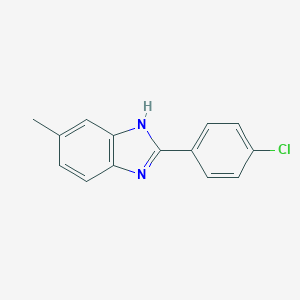
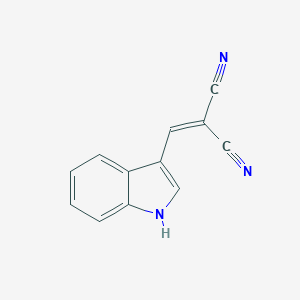
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)
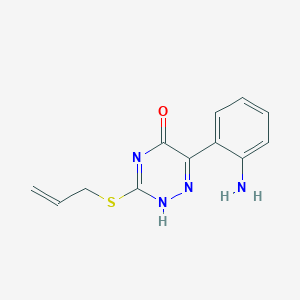
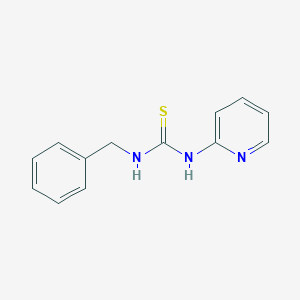
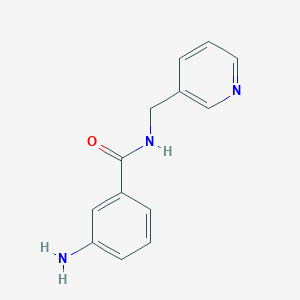
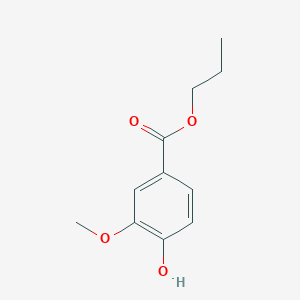
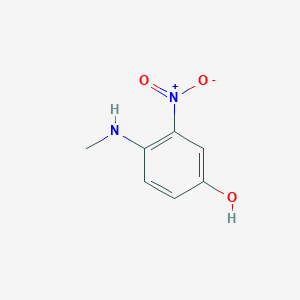
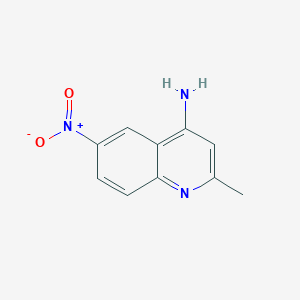
![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)
